Orthogonal C–I / C–Br Reactivity Enables Sequential Sonogashira Coupling to 2,5-Disubstituted 7-Azaindoles
In sequential Sonogashira coupling reactions, 2-amino-5-bromo-3-iodopyridine undergoes chemoselective coupling first at the C3 iodine site, followed by a second coupling at the C5 bromine site, with subsequent potassium tert-butoxide-mediated cyclization yielding 2,5-disubstituted 7-azaindoles [1]. In contrast, the symmetric diiodo analog 2-amino-3,5-diiodopyridine produces 2,3,5-trisubstituted 7-azaindoles under analogous double Sonogashira conditions followed by Cacchi cyclization [1]. This difference in substitution pattern—2,5-disubstituted versus 2,3,5-trisubstituted—demonstrates that the bromo-iodo regiochemistry dictates the accessible scaffold topology.
| Evidence Dimension | Scaffold topology accessible via sequential Sonogashira coupling |
|---|---|
| Target Compound Data | 2,5-Disubstituted 7-azaindoles |
| Comparator Or Baseline | 2-Amino-3,5-diiodopyridine → 2,3,5-Trisubstituted 7-azaindoles |
| Quantified Difference | Distinct C5 substitution pattern retained; C3 substitution occurs in diiodo analog |
| Conditions | Sequential Sonogashira coupling (Pd catalyst, alkyne coupling partners), followed by t-BuOK-mediated cyclization (target) or Cacchi cyclization (comparator) |
Why This Matters
This scaffold topology difference enables access to a distinct chemical space for medicinal chemistry campaigns, preventing reliance on diiodo analogs that yield a different substitution pattern incompatible with certain SAR objectives.
- [1] Sekgota, K. C.; Majumder, S.; Isaacs, M.; Mnkandhla, D.; Hoppe, H. C.; Khanye, S. D.; Kriel, F. H.; Kaye, P. T. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. Bioorg. Med. Chem. 2015, 23, 3955–3963. View Source
